molecular formula C12H9Cl2NO2 B3961140 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-ethylphenyl)- CAS No. 62303-12-2

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-ethylphenyl)-

Cat. No.: B3961140
CAS No.: 62303-12-2
M. Wt: 270.11 g/mol
InChI Key: GAZIJNSZSYHYBS-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-ethylphenyl)-: is a chemical compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-ethylphenyl)- typically involves the reaction of 3,4-dichloromaleic anhydride with 4-ethylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-ethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-ethylphenyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry: In industrial applications, 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-ethylphenyl)- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-ethylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison: 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-ethylphenyl)- is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogsFor example, the ethyl group may enhance its lipophilicity, affecting its interaction with biological membranes and targets .

Properties

IUPAC Name

3,4-dichloro-1-(4-ethylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-7-3-5-8(6-4-7)15-11(16)9(13)10(14)12(15)17/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZIJNSZSYHYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387754
Record name ST025617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62303-12-2
Record name ST025617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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